molecular formula C29H30N2O3S B2878816 N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1170071-85-8

N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2878816
CAS No.: 1170071-85-8
M. Wt: 486.63
InChI Key: TZTZKNRVALPLQA-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides, have been synthesized and evaluated for cytotoxic and antimicrobial activities . Two compounds including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide demonstrated significant cytotoxicity against three cancer cell lines .


Synthesis Analysis

A series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction . The thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole generated a new Schiff base .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involved a Betti reaction . The thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole generated a new Schiff base .

Scientific Research Applications

Chemical Synthesis and Properties

Research on benzothiazole derivatives often focuses on developing novel synthetic methods that offer improved yields, selectivity, or functional group compatibility. For example, studies have reported on the microwave-assisted synthesis of novel compounds, highlighting the efficiency of such methods in producing benzothiazole derivatives with potential therapeutic applications (Faty, Youssef, & Youssef, 2011). These methods can be crucial for designing compounds with specific structural features, such as "N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide," for targeted scientific applications.

Biological Activities and Applications

Benzothiazole derivatives are extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research has shown that certain benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines and possess antimicrobial activities (Nam, Dung, Thuong, & Hien, 2010). These findings suggest that "this compound" could potentially be explored for similar biological applications, given its structural similarities to the compounds studied.

Pharmaceutical Applications

The exploration of benzothiazole derivatives in pharmaceutical research is driven by their potential as therapeutic agents. Studies on compounds such as (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide demonstrate their potential as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes (Nitta et al., 2008). This highlights the possibility of utilizing "this compound" in drug development, particularly for diseases where modulation of specific biochemical pathways is beneficial.

Future Directions

The discovery and development of more novel agrochemicals with prominent pesticidal properties are urgently needed . Benzothiazole derivatives could be considered as new insecticidal/acaricidal leading structures for further investigation .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S/c1-2-33-23-15-16-26-27(18-23)35-29(30-26)31(20-24-14-9-17-34-24)28(32)19-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,15-16,18,24-25H,2,9,14,17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTZKNRVALPLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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